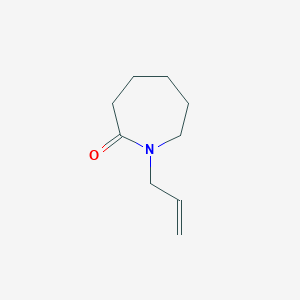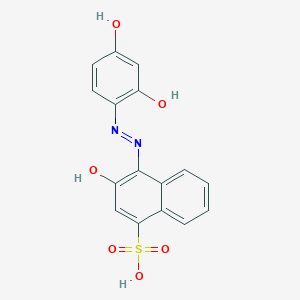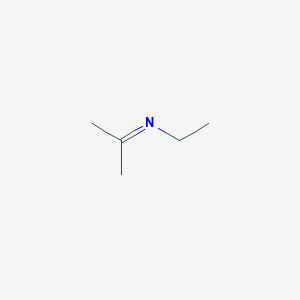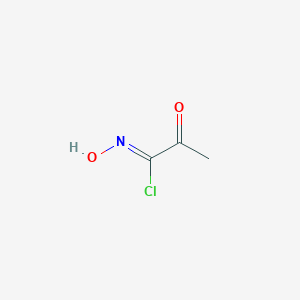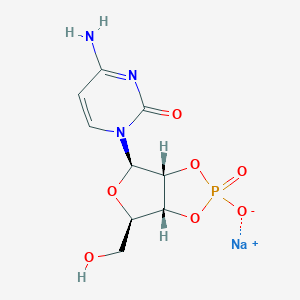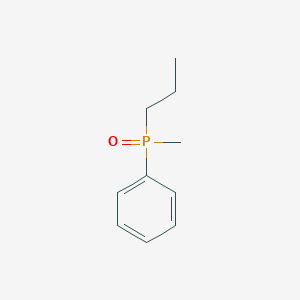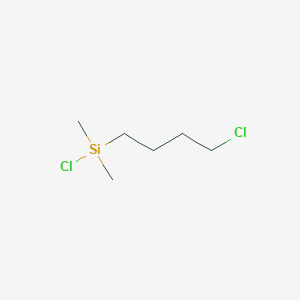![molecular formula C19H16O3 B097509 7-(Hydroxymethyl)-8,9-dihydrobenzo[a]anthracene-8,9-diol CAS No. 16053-72-8](/img/structure/B97509.png)
7-(Hydroxymethyl)-8,9-dihydrobenzo[a]anthracene-8,9-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Hydroxymethyl)-8,9-dihydrobenzo[a]anthracene-8,9-diol, also known as 7-hydroxymethyl-8,9-dihydro-9,10-epoxybenzo[a]pyrene (BPDE), is a polycyclic aromatic hydrocarbon (PAH) that is formed during the incomplete combustion of organic matter. It is a potent mutagen and carcinogen that has been extensively studied due to its role in the development of various types of cancers.
Mécanisme D'action
BPDE exerts its carcinogenic effects by forming DNA adducts, which are covalent bonds between the BPDE molecule and DNA. These adducts can cause mutations in the DNA sequence, leading to the development of cancerous cells. BPDE can also interfere with DNA repair mechanisms, further increasing the risk of cancer development.
Effets Biochimiques Et Physiologiques
BPDE has been shown to have a variety of biochemical and physiological effects on the human body. It can induce oxidative stress, leading to the production of reactive oxygen species (ROS) and DNA damage. BPDE can also induce inflammation and alter gene expression, leading to changes in cellular signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
BPDE is a potent mutagen and carcinogen, making it a valuable tool for studying the mechanisms of DNA damage and repair, as well as the effects of environmental toxins on human health. However, due to its toxicity, it must be handled with care in the laboratory setting. Additionally, the synthesis of BPDE can be complex and time-consuming, limiting its use in certain experiments.
Orientations Futures
1. Further studies are needed to understand the role of BPDE in the development of specific types of cancers.
2. Research should be conducted to identify potential therapeutic targets for BPDE-induced cancers.
3. The effects of BPDE on epigenetic modifications should be studied to better understand its role in cancer development.
4. The development of new methods for synthesizing BPDE could expand its use in scientific research.
5. Studies should be conducted to better understand the effects of BPDE on human health and the environment.
Méthodes De Synthèse
BPDE can be synthesized through the reaction of benzo[a]pyrene with peroxyacetic acid. This reaction produces a mixture of BPDE isomers, including 7-(Hydroxymethyl)-8,9-dihydrobenzo[a]anthracene-8,9-diolhyl-8,9-dihydro-9,10-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene (BPDE I) and 7-(Hydroxymethyl)-8,9-dihydrobenzo[a]anthracene-8,9-diolhyl-8,9-dihydro-9,10-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene (BPDE II).
Applications De Recherche Scientifique
BPDE has been extensively studied for its role in the development of various types of cancers, including lung, liver, and skin cancer. It has been shown to induce mutations in DNA, leading to the development of cancerous cells. BPDE is also used in scientific research to study the mechanisms of DNA damage and repair, as well as the effects of environmental toxins on human health.
Propriétés
Numéro CAS |
16053-72-8 |
|---|---|
Nom du produit |
7-(Hydroxymethyl)-8,9-dihydrobenzo[a]anthracene-8,9-diol |
Formule moléculaire |
C19H16O3 |
Poids moléculaire |
292.3 g/mol |
Nom IUPAC |
7-(hydroxymethyl)-8,9-dihydrobenzo[a]anthracene-8,9-diol |
InChI |
InChI=1S/C19H16O3/c20-10-16-14-7-5-11-3-1-2-4-13(11)15(14)9-12-6-8-17(21)19(22)18(12)16/h1-9,17,19-22H,10H2 |
Clé InChI |
IAVXTYVFOYQFLN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC(C(C4=C3CO)O)O |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC(C(C4=C3CO)O)O |
Synonymes |
7-hydroxymethylbenz(a)anthracene-8,9-dihydrodiol 7-OHMBA-8,9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



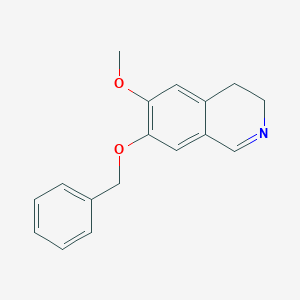
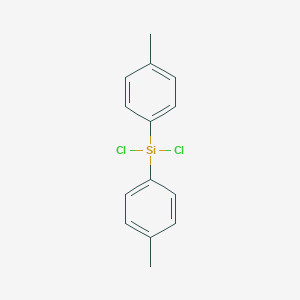
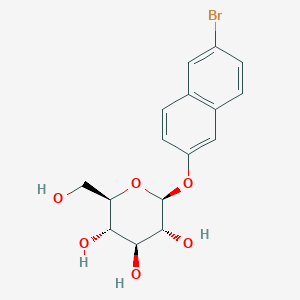
![(2Z)-3-Ethyl-2-[(2E)-2-[(3-ethylbenzo[f][1,3]benzothiazol-3-ium-2-yl)methylidene]butylidene]benzo[f][1,3]benzothiazole;4-methylbenzenesulfonate](/img/structure/B97432.png)
![[(4Bs,8aS)-2,4b,8,8-tetramethyl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate](/img/structure/B97433.png)
![Silane, bicyclo[2.2.1]hept-2-yldichloromethyl-](/img/structure/B97435.png)
